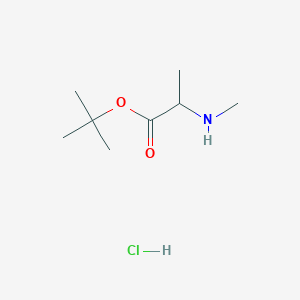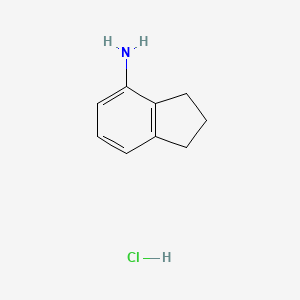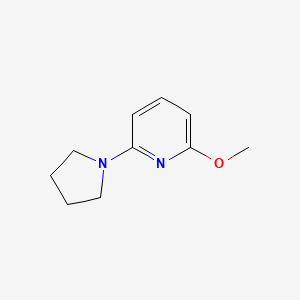![molecular formula C12H9N5O6 B12307480 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓是一种复杂的有机化合物 ,分子式为C12H9N5O6。这种化合物以其独特的结构而闻名,该结构包括一个被三硝基苯基取代的吡啶鎓环。它在化学、生物学和工业等各个领域都有应用。
准备方法
合成路线和反应条件
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓的合成通常涉及在受控条件下将1-甲基吡啶与2,4,6-三硝基苯基叠氮化物反应。反应在惰性气氛中进行,通常使用二氯甲烷或乙腈等溶剂。温度保持在约0-5°C,以确保反应物和产物的稳定性。
工业生产方法
这种化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用自动化反应器并精确控制反应参数,以确保高产率和纯度。然后使用重结晶或色谱等技术对产物进行纯化。
化学反应分析
反应类型
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓经历了各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等强氧化剂氧化。
还原: 还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
取代: 三硝基苯环上的硝基可以进行亲核取代反应。
常用的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 水性介质中的氢氧根离子等亲核试剂。
形成的主要产物
氧化: 形成相应的硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成取代的苯基衍生物。
科学研究应用
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓在科学研究中有几种应用:
化学: 用作有机合成的试剂以及其他复杂分子的前体。
生物学: 研究其对细胞过程的潜在影响以及作为生化测定中的探针。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料,并作为某些工业过程中的成分。
作用机制
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓的作用机制涉及其与特定分子靶标的相互作用。它可以与酶或受体结合,改变其活性并导致各种生物学效应。该化合物还可以通过产生活性氧物质来诱导氧化应激,从而影响细胞功能。
相似化合物的比较
类似化合物
1-甲基-4-苯基-1,2,3,6-四氢吡啶: 以其神经毒性作用而闻名,并用于帕金森病研究。
1-甲基-3-苯基吡啶鎓: 上述化合物的代谢物,也因其神经毒性而被研究。
独特性
1-甲基-3-[(2,4,6-三硝基苯基)氮基]吡啶-1-鎓由于其三硝基苯基取代而具有独特性,这赋予了其独特的化学和生物学特性。这使得它在其他类似化合物可能没有那么有效的特定应用中很有价值。
属性
分子式 |
C12H9N5O6 |
|---|---|
分子量 |
319.23 g/mol |
IUPAC 名称 |
(1-methylpyridin-1-ium-3-yl)-(2,4,6-trinitrophenyl)azanide |
InChI |
InChI=1S/C12H9N5O6/c1-14-4-2-3-8(7-14)13-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h2-7H,1H3 |
InChI 键 |
QDOOLEUPZYHCCV-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC(=C1)[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)


![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)

![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)


